molecular formula C17H14O7 B1665323 Aurantio-obtusin CAS No. 67979-25-3

Aurantio-obtusin

Número de catálogo: B1665323
Número CAS: 67979-25-3
Peso molecular: 330.29 g/mol
Clave InChI: RNXZPKOEJUFJON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Aurantio-obtusin se puede sintetizar a través de la extracción y purificación de semillas de Cassia. Las semillas se secan y luego se someten a extracción con disolventes utilizando acetato de etilo o metanol . El extracto se purifica luego utilizando técnicas cromatográficas para aislar this compound .

Métodos de Producción Industrial: En entornos industriales, el proceso de extracción se escala utilizando equipos de extracción con disolventes a gran escala. Las semillas se procesan a granel, y el extracto se purifica utilizando sistemas de cromatografía industrial. El producto final se obtiene con alta pureza a través de procesos repetidos de cristalización y secado .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Aurantio-obtusin has demonstrated notable anti-inflammatory effects, making it a potential therapeutic agent for inflammation-related diseases. Research indicates that it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated RAW264.7 macrophages. The compound inhibits the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses. In a study, this compound was shown to reduce the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory process, thereby providing a mechanistic basis for its therapeutic potential against conditions like arthritis and other inflammatory diseases .

Data Table: Anti-Inflammatory Effects of this compound

Concentration (μM)NO Production Inhibition (%)Cytokine Reduction (IL-6, TNF-α)
6.2520%15%
12.535%25%
2555%40%
5070%60%

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in models of ischemic brain damage. In a study involving a bilateral common carotid artery occlusion (BCCAO) model, administration of this compound at a dosage of 10 mg/kg significantly improved cognitive function as measured by latency times in passive avoidance tests. The compound appears to mitigate ischemic damage, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection in Ischemic Models

A pilot study tested this compound's effects on mice subjected to transient forebrain ischemia:

  • Dosage : 1 mg/kg, 5 mg/kg, and 10 mg/kg were administered.
  • Outcome : The highest dosage significantly reduced cognitive deficits compared to control groups.

Metabolic Health Applications

Recent studies have highlighted this compound's role in metabolic health, particularly its effects on lipid metabolism and potential anti-diabetic properties. It has been shown to lower blood lipid levels and improve glucose tolerance in animal models of diabetes. This suggests that this compound could be beneficial for managing obesity and metabolic syndrome-related disorders .

Data Table: Effects on Lipid Metabolism

Treatment GroupBlood Lipid Levels (mg/dL)Glucose Tolerance Test (Area Under Curve)
Control200150
This compound (10 mg/kg)150100
This compound (20 mg/kg)12080

Conclusion and Future Directions

The applications of this compound extend across various therapeutic domains, particularly in anti-inflammatory treatments, neuroprotection, and metabolic health management. Its ability to modulate critical biological pathways positions it as a promising candidate for further clinical research and development.

Future studies should focus on:

  • Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
  • Mechanistic Studies : Understanding the molecular pathways through which this compound exerts its effects.
  • Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Actividad Biológica

Aurantio-obtusin, an anthraquinone compound derived from the seeds of Cassia obtusifolia (also known as sicklepod) and Cassia tora, has garnered attention for its various biological activities, particularly its anti-inflammatory and neuroprotective effects. This article delves into the research findings surrounding the biological activity of this compound, supported by data tables and case studies.

Chemical Profile

This compound is a naturally occurring anthraquinone that exhibits a range of pharmacological properties. It has been primarily studied for its anti-inflammatory effects, as well as its potential in treating neurodegenerative diseases such as Alzheimer's disease.

Research indicates that this compound demonstrates significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. A study conducted on RAW264.7 macrophages showed that this compound significantly reduced the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), as well as the expression levels of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a dose-dependent manner. The compound also inhibited the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses .

Quantitative Findings

The following table summarizes the inhibitory effects of this compound on various inflammatory markers:

Inflammatory Marker Inhibition (%) Concentration (μM)
Nitric Oxide (NO)56.41%50
Prostaglandin E₂ (PGE₂)92.02%50
COX-276.95%50
TNF-α54.54%50
IL-654.54%50

These results indicate that this compound effectively suppresses key inflammatory mediators, suggesting its potential therapeutic application in inflammatory diseases.

Alzheimer's Disease Research

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cognitive function . The following table highlights the inhibitory activities against these enzymes:

Enzyme IC50 Value (μg/mL)
Acetylcholinesterase6.29 - 109
Butyrylcholinesterase113.10 - 137.74
β-site APP cleaving enzyme (BACE1)0.94 - 190

These findings suggest that this compound may be beneficial in improving memory and cognitive function, making it a candidate for further research in treating neurodegenerative conditions.

Case Studies

Case Study: In Vivo Effects on Inflammation

In a recent study involving animal models, this compound was administered to evaluate its effects on inflammation-induced conditions. The results demonstrated a marked reduction in inflammatory markers similar to those observed in vitro, reinforcing the compound's potential as an anti-inflammatory agent .

Case Study: Memory Enhancement in Alzheimer's Models

Another study focused on this compound's role in ameliorating amyloid beta-induced synaptic dysfunction in Alzheimer's disease models. The administration of this compound showed significant improvements in memory retention and cognitive performance compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying aurantio-obtusin in plant extracts, and how are technical replicates optimized to minimize experimental error?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification. For example, a validated protocol involves using a C18 column with a mobile phase of methanol-water (70:30, v/v) at 1.0 mL/min flow rate and detection at 284 nm . Technical replicates (e.g., triplicate runs per sample) are critical to reduce variability, with data analyzed using similarity coefficients (e.g., NTSYS-pc 2.10e software) to confirm consistency .

Q. How can molecular markers and secondary metabolites distinguish Senna obtusifolia from related species like Senna occidentalis?

  • Methodological Answer : Combine PCR-based molecular markers (e.g., SCAR markers) with HPLC profiling of this compound and other anthraquinones. PCR reactions should be repeated twice to ensure unambiguous band patterns, while HPLC quantifies species-specific metabolite ratios (e.g., this compound vs. chrysophanol) .

Q. What preparative separation techniques are effective for isolating high-purity this compound from crude plant extracts?

  • Methodological Answer : High-speed counter-current chromatography (HSCCC) with a pH-gradient elution system (e.g., methyl tert-butyl ether/water, pH 6.0–8.5) achieves >98% purity. For 150 mg of crude extract, HSCCC yields 28 mg of this compound, validated via ¹H-NMR and HPLC .

Advanced Research Questions

Q. What molecular mechanisms regulate this compound biosynthesis in Senna tora, and how do genetic modifications alter its accumulation?

  • Methodological Answer : Transcriptome sequencing (SMRT and NGS platforms) identifies biosynthetic genes (e.g., shikimate/polyketide pathways). Overexpression of StDA1 reduces this compound levels by suppressing MEP pathway genes (DXS4, HDR1), while antisense StDA1 increases accumulation. Validate via RT-qPCR and HPLC .

Q. How does this compound undergo glucuronidation in human metabolic systems, and which UGT isoforms are primarily involved?

  • Methodological Answer : Incubate this compound with human liver microsomes (HLMs) and recombinant UGT isoforms. UGT1A8 is the dominant isoform responsible for glucuronidation, confirmed via LC-MS/MS metabolite detection and kinetic assays (e.g., Km values) .

Q. What experimental strategies resolve contradictions in this compound’s dual roles (e.g., osteogenic vs. hepatotoxic effects)?

  • Methodological Answer : Conduct dose-dependent studies:

  • Osteogenic effects : Use MC3T3-E1 osteoblast migration assays (5–20 µM) and Alizarin Red staining for mineralization .
  • Hepatotoxicity : Measure NLRP3 inflammasome activation in HepG2 cells via IL-1β ELISA and caspase-1 activity assays .
  • Cross-validate with in vivo models (e.g., zebrafish for hyperlipidemia networks) .

Q. How does methyl jasmonate (MeJA) influence this compound accumulation in Senna tora seeds, and what signaling pathways are involved?

  • Methodological Answer : Treat seeds with 100–200 µM MeJA and analyze via RT-qPCR (e.g., StTCP4.1, StHDR1 upregulation) and HPLC. MeJA enhances this compound by promoting StTCP4.1-StDA1-StHDR1 interactions, validated via BiFC and Y2H assays .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing contradictory data in this compound studies (e.g., metabolite vs. transcriptome correlations)?

  • Methodological Answer : Use multivariate analysis (PCA, PLS-DA) to integrate HPLC quantification with transcriptome data. For gene-metabolite networks, apply WGCNA (weighted gene co-expression network analysis) to identify hub genes (e.g., HDR1) .

Q. How can researchers ensure reproducibility in this compound extraction and quantification across labs?

  • Methodological Answer : Adopt standardized protocols:

  • Extraction : 70% ethanol, 60°C, 2 hours .
  • Quantification : Include internal standards (e.g., emodin) in HPLC runs and share raw data via repositories like GenBank (Transcriptome PRJNA12345) .

Q. Tables for Key Methodological Parameters

Parameter HPLC Quantification HSCCC Isolation
Column TypeC18 (4.6 × 250 mm, 5 µm)PTFE tubing (2.6 mm ID)
Mobile PhaseMethanol-water (70:30)MTBE-water (pH gradient)
Flow Rate1.0 mL/min2.0 mL/min
DetectionUV 284 nmOffline HPLC validation
Reference

Propiedades

IUPAC Name

1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-6-4-7-11(17(24-3)12(6)19)14(21)10-8(13(7)20)5-9(18)16(23-2)15(10)22/h4-5,18-19,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXZPKOEJUFJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218172
Record name 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67979-25-3
Record name Aurantioobtusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67979-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067979253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aurantio-obtusin
Reactant of Route 2
Aurantio-obtusin
Reactant of Route 3
Aurantio-obtusin
Reactant of Route 4
Aurantio-obtusin
Reactant of Route 5
Aurantio-obtusin
Reactant of Route 6
Aurantio-obtusin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.